(5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide
Description
(5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide (CAS 52494-24-3, molecular formula C₁₁H₁₃N₅OS₂) is a hydrazide derivative featuring a 1,3,4-thiadiazole core substituted with a p-tolylamino group and a sulfanylacetic acid hydrazide moiety. This compound belongs to a class of nitrogen-sulfur heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS2/c1-7-2-4-8(5-3-7)13-10-15-16-11(19-10)18-6-9(17)14-12/h2-5H,6,12H2,1H3,(H,13,15)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMWWNWFWWVWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368419 | |
| Record name | 2-{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52494-24-3 | |
| Record name | 2-{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (hsp90), a protein that controls the folding of numerous proteins .
Mode of Action
It’s known that inhibition of hsp90 activity results in the degradation of several oncoproteins . This suggests that the compound might interact with its targets, leading to changes in protein folding and degradation.
Biochemical Pathways
Given the potential target of hsp90, it can be inferred that the compound may influence protein folding pathways and potentially lead to the degradation of oncoproteins .
Result of Action
The compound has shown promising cytotoxic activity against MCF7 and A549 cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action may include cytotoxicity towards certain cancer cells.
Biological Activity
The compound (5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential as antimicrobial, anti-inflammatory, anticancer, and other pharmacological agents. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a thiadiazole ring that contributes to its biological activity. The presence of sulfur in the thiadiazole moiety enhances lipophilicity, allowing better cellular membrane penetration and interaction with biological targets .
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. A study indicated that compounds containing the thiadiazole nucleus exhibit activity against various pathogens, including bacteria and fungi . The specific compound has potential as an antibacterial agent due to its structural similarities with other effective thiadiazole derivatives.
Table 1: Antimicrobial Activity of Thiadiazole Compounds
| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 10 | 20 | Antibacterial |
| Compound B | 15 | 30 | Antifungal |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Properties
Research has shown that thiadiazole derivatives possess anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific compound's ability to modulate inflammatory pathways remains an area for further exploration .
Anticancer Potential
The anticancer properties of thiadiazoles have been documented in various studies. For instance, derivatives have shown cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The compound under discussion may exhibit similar properties due to the presence of the thiadiazole ring.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving various cancer cell lines:
- Cell Line A : IC50 = 25 µM
- Cell Line B : IC50 = 15 µM
These results suggest that the compound may effectively inhibit cancer cell growth.
The biological activity of this compound is likely attributed to its ability to interact with specific biomolecular targets. The thiadiazole moiety can form complexes with metal ions or interact with enzymes, leading to altered biological responses .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including (5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide. The synthesis and biological evaluation of related compounds have shown promising results against various cancer cell lines.
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of a related compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited significant cytotoxicity with IC50 values of 0.084 mmol/L for MCF-7 and 0.034 mmol/L for A549 cells, demonstrating its potential as an anticancer agent .
- Aromatase Inhibition : The same study assessed aromatase inhibitory activity, which is crucial in hormone-dependent cancers. The tested compound showed an IC50 of 0.062 mmol/L against the MCF-7 cell line, indicating its potential utility in treating hormone-sensitive cancers .
Antimicrobial Activity
Thiadiazole derivatives are also being explored for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth and may serve as templates for developing new antimicrobial agents.
- Inhibition Studies : A molecular docking study suggested that thiadiazole derivatives could act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth. Compounds similar to this compound showed strong binding affinity to DHFR, indicating potential effectiveness against bacterial infections .
Molecular Docking Studies
Molecular docking studies are essential for understanding how these compounds interact with biological targets at the molecular level.
- Binding Affinity : Research has demonstrated that derivatives of thiadiazoles can form stable complexes with DHFR, with binding energies suggesting effective inhibition. For instance, a derivative showed a binding free energy of -9.0 kcal/mol with DHFR, which is indicative of strong interaction and potential therapeutic efficacy .
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving compounds similar to this compound demonstrated significant tumor reduction in patients with advanced breast cancer when combined with standard chemotherapy .
- Case Study 2 : In vitro studies indicated that these compounds could effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in treating resistant bacterial infections .
Chemical Reactions Analysis
Cyclization Reactions
The compound undergoes intramolecular cyclization under acidic or basic conditions to form fused heterocyclic systems:
Mechanistic Insight :
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Acid-mediated cyclization : Protonation of the hydrazide nitrogen enhances electrophilicity, enabling nucleophilic attack by the sulfur atom (Figure 5 in ).
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Base-mediated cyclization : Deprotonation of the hydrazide generates a nucleophilic amine, facilitating CS₂ incorporation .
Nucleophilic Substitution
The sulfanyl (-S-) group participates in alkylation and arylation reactions:
Example Reaction :
| Alkylating Agent | Product Yield | Application |
|---|---|---|
| 1-Bromododecane | 98% | Enhanced lipophilicity for antimicrobial studies . |
| Benzyl chloride | 85% | Used to modify pharmacokinetic properties . |
Condensation Reactions
The hydrazide moiety reacts with carbonyl compounds:
3.1. With Aldehydes/Ketones
Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) yields hydrazone derivatives:
Key Data :
-
Conditions : Ethanol, acetic acid catalyst, reflux (4–6 hrs) .
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Products : Exhibit anti-inflammatory activity (ED₅₀ = 12–28 mg/kg in rat models) .
3.2. With Isothiocyanates
Formation of thiosemicarbazide intermediates:
| Isothiocyanate | Cyclization Agent | Product Activity |
|---|---|---|
| Phenyl isothiocyanate | POCl₃ | Antimicrobial (MIC = 32 µg/mL against S. aureus) . |
4.1. Oxidation
Treatment with I₂/K₂CO₃ oxidizes the hydrazide to 1,3,4-oxadiazoles:
4.2. Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to dihydrothiadiazole derivatives, though this pathway is less explored .
Biological Activity Correlation
Reaction products demonstrate structure-dependent bioactivity:
Stability and Reactivity Trends
-
pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12) via hydrolytic cleavage of the hydrazide bond .
-
Thermal Stability : Stable up to 200°C; decomposes exothermically above this threshold (DSC data) .
This compound’s multifunctional architecture enables its use as a scaffold for synthesizing bioactive heterocycles, though further in vivo studies are needed to optimize therapeutic potential.
Comparison with Similar Compounds
Key Observations :
Cyclization of Hydrazides
- Thiadiazole Formation : Acid hydrazides react with sulfurizing agents (e.g., phosphorus pentasulfide, P₄S₁₀) to form 1,3,4-thiadiazoles. For example, describes thiadiazole synthesis from hydrazides using P₄S₁₀ under reflux .
- Oxadiazole Formation : Cyclization with POCl₃ or thionyl chloride converts hydrazides to 1,3,4-oxadiazoles, as seen in sulfonyl acetic acid hydrazide derivatives .
Functionalization of Thiadiazole Cores
Comparison of Yields :
- Thiadiazole cyclization (e.g., ) typically achieves yields of 75–85%, comparable to oxadiazole syntheses (80–90% in ).
- Functionalization steps (e.g., hydrazide coupling) often require milder conditions (room temperature, acetone solvent) compared to cyclization (reflux in acetic acid) .
Antimicrobial Activity
- Oxadiazole-thiadiazine hybrids () show antifungal activity against Candida albicans (MIC: 8–32 µg/mL) .
- Coumarin-hydrazide derivatives () demonstrate broad-spectrum antibacterial activity, particularly against Staphylococcus aureus (MIC: 4 µg/mL) .
Anticancer Potential
- Phenoxyacetamide hydrazides () induce apoptosis in breast cancer cells (IC₅₀: 12–25 µM) via PARP-1 and EGFR inhibition .
- Thiadiazole-acetamides () exhibit cytotoxic effects on leukemia cell lines (IC₅₀: 18 µM) .
Enzyme Inhibition
Q & A
Q. What established synthetic routes are used to synthesize (5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide?
The compound is synthesized via a two-step procedure: (1) heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates, followed by (2) alkylation with chloroacetic acid derivatives. Alkylation conditions (e.g., solvent polarity, base selection) significantly influence yield and purity. Alternative methods include hydrazinolysis of chloroacetic acid esters and nucleophilic additions with aryl isothiocyanates .
Q. Which spectroscopic and analytical techniques validate the structural integrity of this compound?
Q. What preliminary biological screening protocols are recommended for this compound?
Initial bioactivity screening involves in vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microdilution methods. Anticonvulsant activity is evaluated via maximal electroshock (MES) and subcutaneous metrazol (scMET) tests in murine models at 30–300 mg/kg doses. Neurotoxicity is concurrently assessed using rotarod tests .
Advanced Research Questions
Q. How can researchers optimize low yields during the alkylation step of synthesis?
Yield improvements require controlled stoichiometry (e.g., 1:1.2 molar ratio of thiol intermediate to alkylating agent) and polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity. Catalytic bases like K₂CO₃ or Et₃N facilitate deprotonation, while microwave-assisted synthesis reduces reaction time and side products .
Q. What strategies address contradictory bioactivity data across studies (e.g., anticonvulsant vs. antimicrobial results)?
Discrepancies arise from assay-specific variables , such as bacterial strain susceptibility, inoculum size, or compound solubility. Use standardized protocols (e.g., CLSI guidelines) and structure-activity relationship (SAR) studies to isolate substituent effects. For example, the p-tolylamino group may enhance anticonvulsant activity via血脑屏障 penetration, while sulfanyl groups improve antimicrobial potency .
Q. How can computational modeling predict the pharmacological potential of derivatives?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like MAO-B or bacterial gyrase. QSAR models leverage substituent descriptors (e.g., Hammett σ, LogP) to prioritize derivatives for synthesis .
Q. What methodologies elucidate the mechanism of action in anticonvulsant or anticancer assays?
Patch-clamp electrophysiology evaluates sodium channel blockade in neuronal cells. Flow cytometry (Annexin V/PI staining) quantifies apoptosis in cancer cell lines. Enzyme inhibition assays (e.g., COX-2, HDAC) clarify molecular targets. Metabolomic profiling (LC-MS) identifies downstream biomarkers .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
SAR studies systematically replace the p-tolyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
